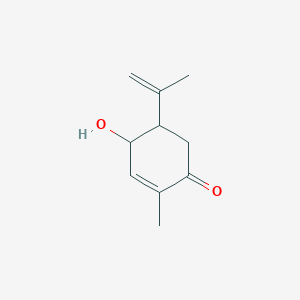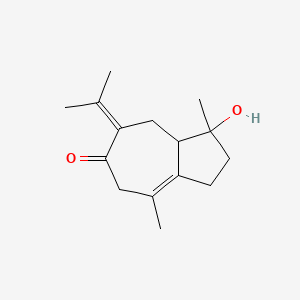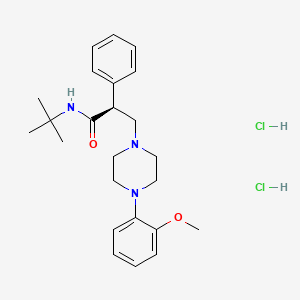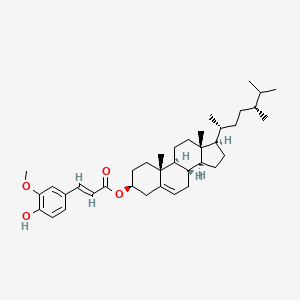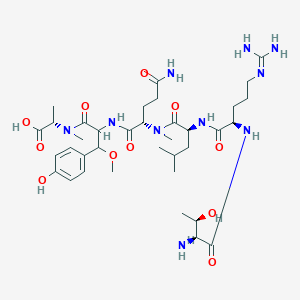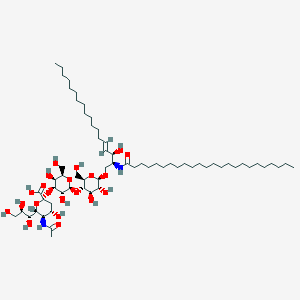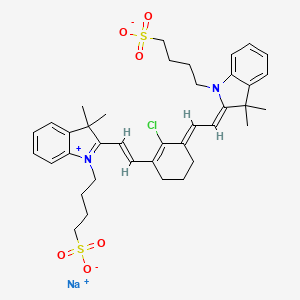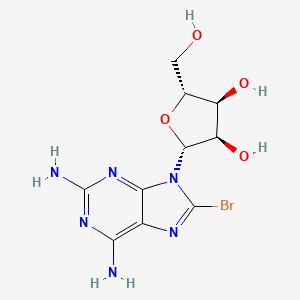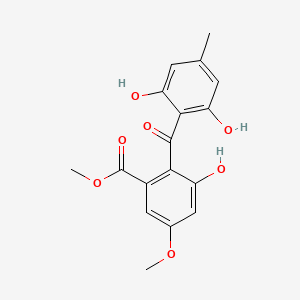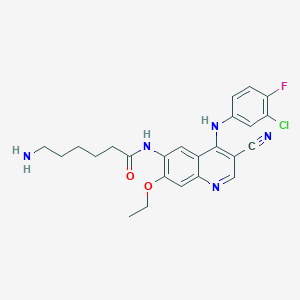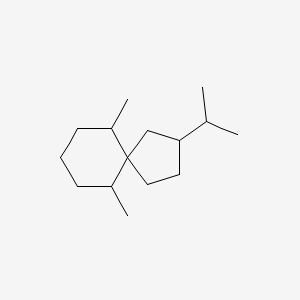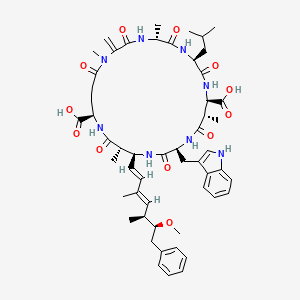
3,8-二羟基-1-甲基蒽醌-2-羧酸
描述
3, 8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid, also known as dmac-3, 8, belongs to the class of organic compounds known as anthracenecarboxylic acids. These are organic compounds containing a carboxylic acid group attached to an anthracene ring system. 3, 8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 8-dihydroxy-1-methylanthraquinone-2-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, 3, 8-dihydroxy-1-methylanthraquinone-2-carboxylic acid can be found in saffron. This makes 3, 8-dihydroxy-1-methylanthraquinone-2-carboxylic acid a potential biomarker for the consumption of this food product.
科学研究应用
自然发生和生物合成
3,8-二羟基-1-甲基蒽醌-2-羧酸,一种罕见的天然α-甲基蒽醌,已从产生异色蒽醌类抗生素的几株链霉菌菌株培养物中分离出来。这种化合物是为数不多的已知天然α-甲基蒽醌之一,先前主要被鉴定为昆虫色素和一些植物中存在。其生物合成途径,可能与苯异色蒽醌共享,一直是科学界讨论的焦点(Krupa, Lessmann, & Lackner, 1989)。
抗生物膜和抗菌特性
研究表明,3,8-二羟基-1-甲基蒽醌-2-羧酸展现出有希望的抗生物膜和抗菌活性。特别是对抗甲氧西林耐药金黄色葡萄球菌(MRSA),已评估其在破坏生物膜方面的潜力,这是反复发生的医院感染中的一个主要挑战。该化合物的结构活性关系表明,特定的功能基团在这些活性中起着至关重要的作用(Song et al., 2021)。
海洋和真菌来源
进一步的研究已经在海洋来源中,如链霉菌属中,鉴定出3,8-二羟基-1-甲基蒽醌-2-羧酸,突显了海洋作为新型生物活性化合物来源的潜力。这些发现对于新药物和治疗剂的开发至关重要,尤其是来自未充分开发的海洋微生物(Poumale, Ngadjui, Helmke, & Laatscha, 2006)。
抗病毒活性
在病毒学领域,像3,8-二羟基-1-甲基蒽醌-2-羧酸这样的蒽醌类化合物已显示出抑制脊髓灰质炎病毒等病毒复制的潜力。这表明这些化合物有可能被开发成有效的抗病毒药物,这是面对新兴病毒威胁时的一个关键研究领域(Semple, Pyke, Reynolds, & Flower, 2001)。
未来方向
作用机制
Target of Action
The primary target of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is biofilms formed by Methicillin-Resistant Staphylococcus aureus (MRSA) . MRSA biofilms contribute to recurrent nosocomial infections in humans .
Mode of Action
The compound interacts with MRSA biofilms, potentially disrupting their formation and eradication . The structure-activity relationship analysis indicates that the hydroxyl group at the C-2 position of the anthraquinone skeleton plays an important role in inhibiting biofilm formation at high concentrations . The carboxyl group at the same C-2 position greatly influences the antibacterial activity and biofilm eradication activity .
Biochemical Pathways
Preliminary studies using rna-seq have shown upregulation of phosphate transport-related genes in the overlapping differentially expressed genes of both compound treatment groups .
Result of Action
The compound can disrupt preformed MRSA biofilms possibly by killing or dispersing biofilm cells . This is evidenced by the results of crystal violet and methyl thiazolyl tetrazolium staining assays, as well as scanning electron microscope and confocal scanning laser microscopy imaging of compound treatment groups .
生化分析
Biochemical Properties
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit biofilm formation at high concentrations, which is attributed to the hydroxyl group at the C-2 position of the anthraquinone skeleton . Additionally, the carboxyl group at the same position enhances its antibacterial activity and biofilm eradication capabilities . These interactions suggest that 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid can modulate the activity of enzymes and proteins involved in bacterial cell wall synthesis and maintenance.
Cellular Effects
The effects of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt bacterial cell wall integrity, leading to cell lysis and death . Furthermore, 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid can alter the expression of genes involved in biofilm formation and maintenance, thereby reducing the ability of bacteria to form protective biofilms .
Molecular Mechanism
At the molecular level, 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The hydroxyl and carboxyl groups of the compound facilitate its binding to bacterial enzymes, leading to enzyme inhibition or activation . This binding disrupts the normal function of these enzymes, resulting in the inhibition of biofilm formation and the promotion of bacterial cell death. Additionally, 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid can induce changes in gene expression, further contributing to its antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid can have sustained effects on cellular function, particularly in inhibiting biofilm formation and promoting bacterial cell death . The extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits biofilm formation . At higher doses, 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid can induce toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of optimizing dosage to achieve the desired antibacterial effects while minimizing toxicity.
Metabolic Pathways
3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by bacterial enzymes, leading to the production of reactive intermediates that contribute to its antibacterial activity . These metabolic pathways also influence the compound’s effects on metabolic flux and metabolite levels, further enhancing its antibacterial properties .
Transport and Distribution
Within cells and tissues, 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects. The distribution of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid within cells is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can interact with target enzymes and proteins . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action . The precise subcellular localization of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid enhances its antibacterial efficacy by concentrating its activity at critical sites within the cell.
属性
IUPAC Name |
3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHABMANUFPZXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214929 | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69119-31-9 | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69119-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 250 °C | |
| Record name | 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030830 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA)?
A: DMCA is a natural product found in certain strains of Streptomycetes bacteria. [, , ] These bacteria are known to produce a variety of bioactive compounds, including antibiotics. DMCA has been identified alongside other quinone antibiotics like bhimamycin A-E. []
Q2: How is 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA) biosynthesized?
A: While the exact biosynthetic pathway of DMCA remains to be fully elucidated, research suggests it is linked to the production of other anthraquinones and isochromanoquinone antibiotics in Streptomycetes. [] The formation of DMCA likely involves a polyketide synthase pathway, similar to other related compounds like actinorhodin. []
Q3: Does 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA) exhibit any biological activity?
A: DMCA was identified as a potential inhibitor of Tropomyosin receptor kinase B (TrkB). [] This receptor plays a crucial role in the development and function of the central nervous system. While further research is needed, targeting TrkB with inhibitors like DMCA may hold therapeutic potential for neurological disorders. []
Q4: How was 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA) studied as a potential TrkB inhibitor?
A: Researchers used virtual screening techniques to identify DMCA from a library of phytoconstituents as a potential TrkB inhibitor. [] Molecular docking simulations suggested that DMCA binds favorably to the ATP-binding pocket of TrkB. Further investigation using molecular dynamics simulations indicated that DMCA forms stable interactions within the binding pocket. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


